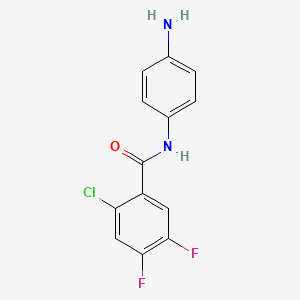
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-7(17)2-4-8/h1-6H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWOGJGKJGDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly against various cancer cell lines and viral infections. Its structural characteristics, including the presence of amino and halogen substituents, contribute to its interaction with biological targets.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's mechanism of action appears to involve:
- Inhibition of cell proliferation : Studies demonstrate that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells.
- Induction of apoptosis : The compound activates caspase pathways leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 in treated cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Targeting Enzymatic Pathways : The compound may inhibit enzymes involved in DNA replication and repair processes, thereby disrupting cancer cell proliferation.
- Binding Affinity : The chloro and difluoro groups enhance the binding affinity to target proteins, which may include receptors or enzymes critical for tumor growth.
Case Studies
- Antiviral Activity : A study reported that derivatives similar to this compound exhibited potent antiviral activity against human adenovirus (HAdV). Compounds showed sub-micromolar potency with selectivity indexes greater than 100 compared to standard antiviral agents .
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that the compound has a low cytotoxic profile with an IC50 value ranging from 0.27 μM to 156.8 μM depending on the specific derivative tested against different cancer cell lines .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


